

chemical structure and properties of Anthglutin

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Compound of Interest		
Compound Name:	Anthglutin	
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An In-depth Technical Guide to Anthglutin: Chemical Structure and Properties

Introduction

Anthglutin, a naturally occurring compound first isolated from Penicillium oxalicum, has garnered significant interest within the scientific community for its specific biochemical activity[1]. It is recognized primarily as a potent and reversible inhibitor of the enzyme y-glutamyl transpeptidase (GGT)[2]. GGT plays a crucial role in glutathione metabolism and the transport of amino acids across cell membranes. By inhibiting this enzyme, Anthglutin serves as a valuable chemical probe for studying these pathways and presents potential for therapeutic development. This document provides a comprehensive technical overview of Anthglutin's chemical structure, physicochemical properties, biological mechanism, and relevant experimental methodologies.

Chemical Identity and Structure

Anthglutin is chemically identified as 2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid[3]. Its core structure consists of a glutamyl moiety linked to a carboxyphenylhydrazine group.



Identifier	Value	Reference
IUPAC Name	2-[2-[(4S)-4-amino-4- carboxybutanoyl]hydrazinyl]be nzoic acid	[3]
CAS Number	69168-09-8	[2][3][4]
Molecular Formula	C12H15N3O5	[3][4][5]
Molecular Weight	281.26 g/mol	[3]
Canonical SMILES	C1=CC=C(C(=C1)C(=O)O)NN C(=O)CCINVALID-LINKN	[3][5]
InChIKey	MNKLHFNNZQBTRE- QMMMGPOBSA-N	[3][5]

Physicochemical Properties

The physical and chemical properties of **Anthglutin** are critical for its handling, formulation, and biological activity.

Property	Value	Reference
Melting Point	170 - 171.5 °C	[4]
XLogP3-AA	-1.8	[3]
Hydrogen Bond Donor Count	5	[3]
Hydrogen Bond Acceptor Count	6	[3]
Polar Surface Area	142 Ų	[4]

Biological Activity and Mechanism of Action

Anthglutin's primary biological function is the reversible inhibition of γ -glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that catalyzes the transfer of the γ -glutamyl moiety



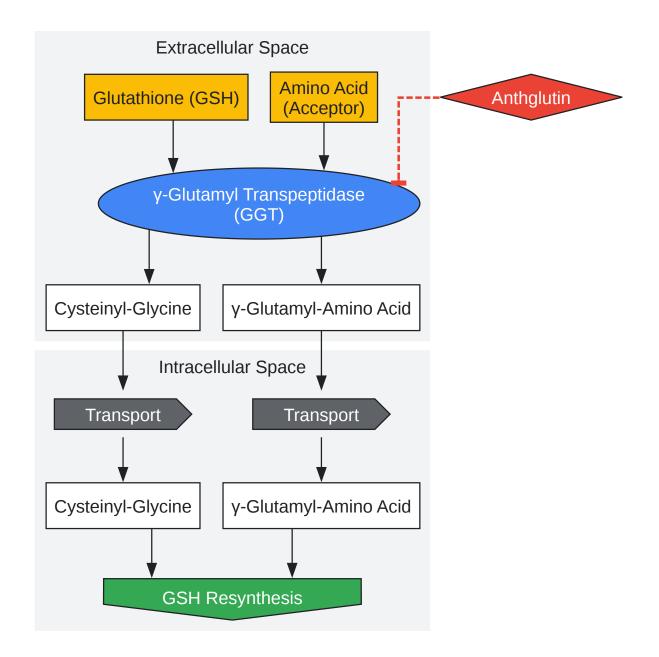




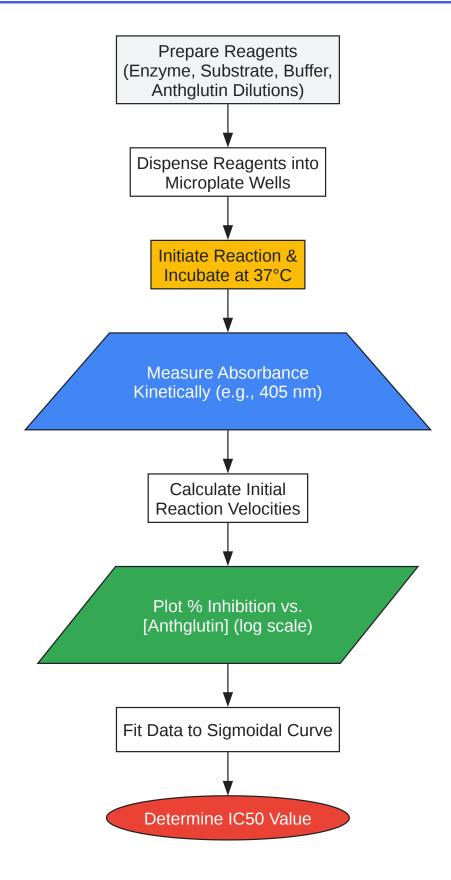
from donors, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water.

This enzymatic activity is a key step in the γ -glutamyl cycle, a pathway responsible for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant. By cleaving the γ -glutamyl linkage in extracellular GSH, GGT initiates its breakdown, allowing for the cellular re-uptake of its constituent amino acids for intracellular GSH resynthesis. **Anthglutin** inhibits this first step, thereby disrupting the cycle.









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